An In-depth Technical Guide to 4-Aminophenol: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Aminophenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenol (p-aminophenol) is a crucial aromatic organic compound featuring both an amino group (-NH2) and a hydroxyl group (-OH) substituted at the para (1,4) positions on a benzene ring. This arrangement confers a unique combination of chemical reactivity and physical properties, making it a vital intermediate in a wide array of industrial applications, most notably in the pharmaceutical sector as a precursor to widely used analgesics.[1][2] Its utility also extends to the dye industry, photographic development, and as a corrosion inhibitor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and significant applications of 4-aminophenol, with a particular focus on its relevance to drug development.
Chemical Structure and Identification
The chemical structure of 4-aminophenol consists of a benzene ring with an amino group and a hydroxyl group located opposite to each other. This para-substitution is key to its chemical properties and reactivity.
Systematic and Other Names:
Molecular Identifiers:
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Molecular Formula: C₆H₇NO[1]
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SMILES: Nc1ccc(O)cc1[1]
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InChI: 1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2[1]
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InChIKey: PLIKAWJENQZMHA-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of 4-aminophenol are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | White or reddish-yellow crystalline powder | [5] |
| Melting Point | 185-189 °C | [6] |
| Boiling Point | 284 °C | [1] |
| Density | 1.13 g/cm³ | [2] |
| Solubility in water | Slightly soluble | [6] |
Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
| Toluene | Slightly soluble | [5] |
| Diethyl ether | Slightly soluble | [5] |
| Ethanol | Slightly soluble | [5] |
| Cold water | Slightly soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Ethyl acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Hot water | Soluble | [5] |
| Dimethylsulfoxide (DMSO) | Very soluble | [1] |
Acidity and Basicity
| Property | Value | Reference(s) |
| pKa (amino group) | 5.48 | [1] |
| pKa (phenolic group) | 10.30 | [1] |
Synthesis of 4-Aminophenol
Several methods are employed for the industrial synthesis of 4-aminophenol. The classical and modern approaches are outlined below.
Experimental Protocol: Synthesis via Reduction of 4-Nitrophenol
A common laboratory and industrial method for the synthesis of 4-aminophenol is the reduction of 4-nitrophenol.
Materials:
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4-Nitrophenol
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Iron filings (or other reducing agents like Tin(II) chloride)
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Hydrochloric acid (or acetic acid)
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Sodium carbonate (for neutralization)
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Suitable solvent (e.g., water, ethanol)
Procedure:
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A mixture of 4-nitrophenol and water is placed in a reaction vessel equipped with a stirrer and a reflux condenser.
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Iron filings are added to the mixture.
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A small amount of hydrochloric acid is added to initiate the reaction.
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The mixture is heated under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled, and the excess iron is removed by filtration.
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The filtrate is neutralized with a solution of sodium carbonate, which precipitates the crude 4-aminophenol.
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The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water or a suitable organic solvent.
A more modern and environmentally friendly approach involves the catalytic hydrogenation of nitrobenzene.[7] This process typically uses a noble metal catalyst and is conducted in an acidic medium.[7]
Applications in Drug Development
4-Aminophenol is a cornerstone intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of paracetamol (acetaminophen).[1][2]
Synthesis of Paracetamol
The most significant application of 4-aminophenol in drug development is its use as the direct precursor to paracetamol. The synthesis involves the acylation of the amino group of 4-aminophenol.
Reaction: 4-Aminophenol reacts with acetic anhydride to form paracetamol and acetic acid as a byproduct.
Caption: Synthesis of Paracetamol from 4-Aminophenol.
Precursor for Other Pharmaceuticals
Beyond paracetamol, 4-aminophenol serves as a building block for a variety of other active pharmaceutical ingredients (APIs).[8] Its derivatives have been investigated for a range of biological activities, including:
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Anticancer agents: Some derivatives of 4-aminophenol have shown potential as anticancer agents.[9]
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Antimicrobial agents: Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity.[10][11]
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Anti-inflammatory and Analgesic drugs: Novel derivatives are being explored as safer analogues to paracetamol with potential anti-inflammatory and analgesic properties.[12]
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Oncology Drugs: It is a key ingredient in the development of certain cancer therapies, such as the tyrosine kinase inhibitor Cabozantinib.[13]
Biological Activity and Signaling Pathways
While 4-aminophenol itself is primarily a chemical intermediate, its metabolites and derivatives exhibit significant biological effects. The metabolic pathway of 4-aminophenol in some microorganisms involves its conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene before the aromatic ring is cleaved.[14]
In the context of drug action, the metabolism of paracetamol, for which 4-aminophenol is a precursor, is of great importance. One of the minor but highly reactive metabolites of paracetamol is N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, this metabolite can cause severe liver damage. Understanding the metabolic pathways of paracetamol and its precursors is crucial for developing safer analgesics.
Recent research has also explored the direct biological activities of 4-aminophenol derivatives. For instance, certain Schiff base derivatives have been shown to interact with DNA, suggesting potential applications as anticancer agents.[10][11]
Caption: Workflow for Synthesis and Biological Evaluation.
Experimental Protocols for Analysis
Accurate quantification of 4-aminophenol, especially as an impurity in pharmaceutical formulations, is critical.
Experimental Protocol: Quantification by Surface-Enhanced Raman Scattering (SERS)
This protocol outlines a method for the quantitative determination of 4-aminophenol in a paracetamol-based pharmaceutical formulation.[15]
Materials:
-
Silver nitrate (AgNO₃)
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Sodium citrate dihydrate
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The pharmaceutical formulation containing paracetamol
-
4-Aminophenol standard
-
Aggregating agent (e.g., NaCl)
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High-purity water
Procedure:
-
Synthesis of Silver Nanoparticles (AgNPs): Prepare citrate-reduced silver nanoparticles by the Lee-Meisel method. This involves the reduction of silver nitrate with sodium citrate in boiling water.[15]
-
Sample Preparation:
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Prepare a stock solution of the pharmaceutical formulation by dissolving a known amount in high-purity water.
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Prepare a series of standard solutions of 4-aminophenol.
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For analysis, mix a specific volume of the sample or standard solution with the synthesized AgNPs colloid and an aggregating agent to induce aggregation and enhance the Raman signal.
-
-
SERS Measurement:
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Acquire the SERS spectra of the prepared samples using a Raman spectrometer with an appropriate laser excitation wavelength.
-
Record the intensity of a characteristic Raman band of 4-aminophenol.
-
-
Quantification:
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Use a calibration method, such as the standard addition method, to quantify the concentration of 4-aminophenol in the pharmaceutical formulation.[15] This involves spiking the sample with known concentrations of the 4-aminophenol standard and measuring the corresponding increase in the SERS signal.
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Conclusion
4-Aminophenol is a molecule of immense industrial and scientific importance. Its simple yet versatile structure makes it an indispensable precursor in the synthesis of numerous valuable compounds, most notably the widely used drug paracetamol. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of 4-aminophenol is essential for the innovation of new therapeutic agents and the optimization of existing manufacturing processes. The ongoing research into its derivatives continues to open new avenues for its application in medicine and beyond.
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]
- 4. kajay-remedies.com [kajay-remedies.com]
- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminophenol = 98 123-30-8 [sigmaaldrich.com]
- 7. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kajay-remedies.com [kajay-remedies.com]
- 14. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: from development to method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
